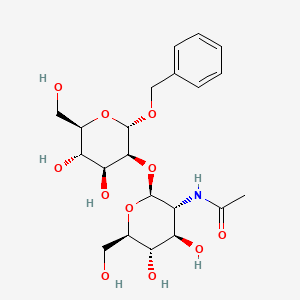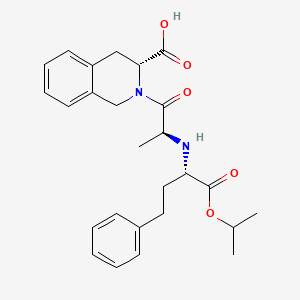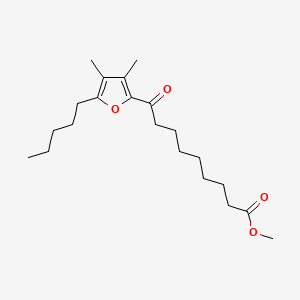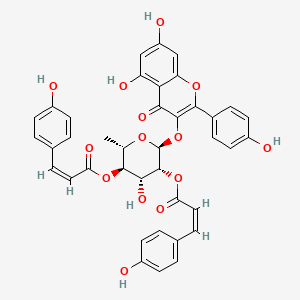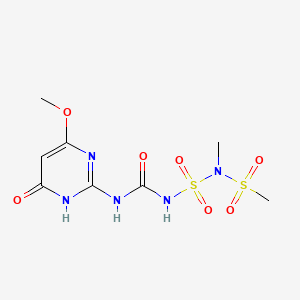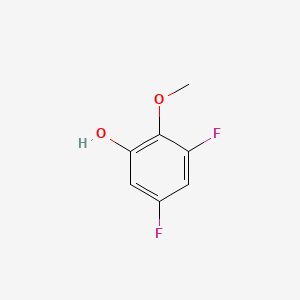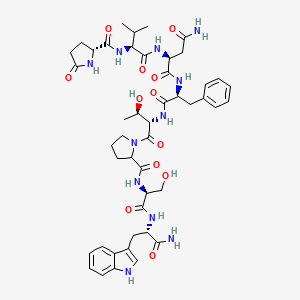
N-Boc-piperazine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-piperazine-13C4 is a biochemical used for proteomics research . Its molecular formula is C513C4H18N2O2 and it has a molecular weight of 190.22 .
Synthesis Analysis
The synthesis of piperazine derivatives, including this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by its formula C513C4H18N2O2 . Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
Recent developments in the synthesis of piperazines have focused on the C–H functionalization of the carbon atoms of the piperazine ring . For instance, in situ IR monitoring revealed that the diamine-free lithiation of N-Boc-N-benzyl is feasible, allowing trapping with a range of alkyl and acyl electrophiles .Physical And Chemical Properties Analysis
The molecular weight of this compound is 190.22 and its molecular formula is C513C4H18N2O2 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future of N-Boc-piperazine-13C4 and other piperazine derivatives lies in further exploring and developing the recent advances in their synthesis, particularly the C–H functionalization of the carbon atoms of the piperazine ring . This could lead to the creation of more diverse and effective pharmacological agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Boc-piperazine-13C4 can be achieved through the reaction of 13C4-labeled piperazine with N-Boc-4-chlorobutyric acid.", "Starting Materials": [ "13C4-labeled piperazine", "N-Boc-4-chlorobutyric acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "1. Dissolve N-Boc-4-chlorobutyric acid in chloroform and add DCC and DMAP to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.", "2. Add 13C4-labeled piperazine to the solution and stir the mixture at room temperature for 24 hours to allow the formation of the amide bond.", "3. Filter the mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "4. Dissolve the crude product in diethyl ether and wash the solution with hydrochloric acid and sodium bicarbonate to remove any remaining impurities.", "5. Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the pure N-Boc-piperazine-13C4." ] } | |
CAS-Nummer |
1391054-31-1 |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
190.224 |
IUPAC-Name |
tert-butyl piperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Synonyme |
1-(tert-Butoxycarbonyl)piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid 1,1-Dimethylethyl Ester; tert-Butyl 1-(Piperazine-13C4)carboxylate; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-13C4; 1-(Piperazine-13C4)carboxylic Acid tert-Butyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



